Cyanine3 alkyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

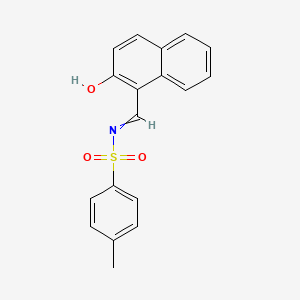

Cyanine3 alkyne is a fluorophore ready for the use in Click Chemistry reaction. With this reagent, bright and photostable. Cyanine3 reporter, an analog of Cy3, can be attached to nearly any molecule bearing azide group. This alkyne is non water-soluble. However, when used with organic co-solvent (DMSO or DMF), this dye can be efficiently attached to water-soluble molecules such as proteins, or peptides.

Aplicaciones Científicas De Investigación

1. Radical Mechanism in Cycloaddition

A study by (Xiao et al., 2015) revealed the radical mechanism of isocyanide-alkyne cycloaddition. This reaction, catalyzed by Ag2CO3, involves a multicatalyzed radical process crucial in organic synthesis and materials science.

2. Nickel-Catalyzed Carbocyanation

(Hirata et al., 2009) discovered that allyl cyanides can add across alkynes using a nickel catalyst. This process forms polysubstituted hexadienenitriles, significant in developing complex organic compounds.

3. Bioorthogonal Labeling of Cell-Surface Carbohydrates

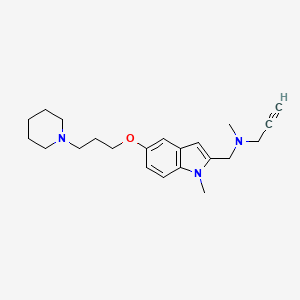

(Mertsch et al., 2016) synthesized water-soluble, photoswitchable cyanine dyes for bioorthogonal click reactions. They labeled metabolically incorporated sugar-azides on neuroblastoma cells' surface, aiding in cellular imaging and analysis.

4. Encapsulation in Dendronized Polymers

(Kumar et al., 2018) developed dendronized polymers for the encapsulation of Cyanine 3 dye. This approach addresses issues like poor aqueous stability and aggregation tendency, enhancing its applications in bioengineering and optical imaging.

5. Unique Electronic and Optical Properties

(Ohira et al., 2009) explored cyanine-like dyes with large bond-length alternation, highlighting their unique electronic and optical properties. This research contributes to the understanding of cyanine dyes in photonics and molecular electronics.

6. Hydrocyanation of Alkynes

The study by (RajanBabu, 2011) focused on the hydrocyanation of alkynes. This process is vital for synthesizing organonitrile intermediates, used in polymers, agrichemicals, and pharmaceuticals.

7. Photophysical Behavior in Cyanine Dyes

Research by (Pisoni et al., 2014) studied new cyanine dyes' photophysical behavior and their association with bovine serum albumin. These findings are essential in developing probes for biological applications.

Propiedades

Fórmula molecular |

C33H40ClN3O |

|---|---|

Peso molecular |

530.15 |

Nombre IUPAC |

6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |

Clave InChI |

YIXIKYACJGHYQL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cyanine3 alkyne |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)